molecular formula C18H19NO2 B484793 2-benzoyl-N-isobutylbenzamide CAS No. 923555-48-0

2-benzoyl-N-isobutylbenzamide

Cat. No.: B484793
CAS No.: 923555-48-0
M. Wt: 281.3g/mol
InChI Key: LLRMWLGQMAFFBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzoyl-N-isobutylbenzamide is a compound belonging to the benzamide class of chemicals. Benzamides are widely recognized for their diverse applications in medicinal chemistry, industrial processes, and biological research. This compound, in particular, is characterized by its unique structure, which includes a benzoyl group and an N-(2-methylpropyl) substituent on the benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzoyl-N-isobutylbenzamide typically involves the condensation of benzoic acid derivatives with amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its eco-friendly nature, low reaction times, and high yields .

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

2-benzoyl-N-isobutylbenzamide can undergo various chemical reactions, including:

    Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reagents such as lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions where one functional group is replaced by another. Common reagents include halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoyl derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-benzoyl-N-isobutylbenzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-benzoyl-N-isobutylbenzamide stands out due to its unique combination of a benzoyl group and an N-(2-methylpropyl) substituent, which may confer distinct biological and chemical properties

Properties

CAS No.

923555-48-0

Molecular Formula

C18H19NO2

Molecular Weight

281.3g/mol

IUPAC Name

2-benzoyl-N-(2-methylpropyl)benzamide

InChI

InChI=1S/C18H19NO2/c1-13(2)12-19-18(21)16-11-7-6-10-15(16)17(20)14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,19,21)

InChI Key

LLRMWLGQMAFFBM-UHFFFAOYSA-N

SMILES

CC(C)CNC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2

Canonical SMILES

CC(C)CNC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2

Origin of Product

United States

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